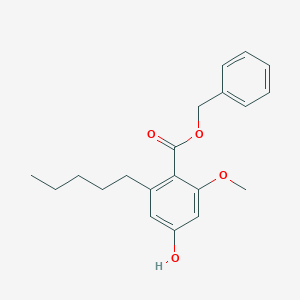

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester

Description

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester (hereafter referred to by its full systematic name) is a substituted benzoate ester characterized by multiple functional groups: a hydroxyl group at the para position (C4), a methoxy group at the ortho position (C2), a pentyl chain at the meta position (C6), and a benzyl ester moiety. For instance, benzoic acid esters with hydroxyl or methoxy substituents, such as benzyl salicylate (2-hydroxybenzoic acid phenylmethyl ester) and 4-hydroxybenzoic acid phenylmethyl ester (CAS 94-18-8), are well-documented, suggesting comparable synthesis pathways and applications in pharmaceuticals or fragrances .

Properties

CAS No. |

53530-23-7 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

benzyl 4-hydroxy-2-methoxy-6-pentylbenzoate |

InChI |

InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(21)13-18(23-2)19(16)20(22)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3 |

InChI Key |

SOOADOAQKGBDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with phenylmethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is driven to completion by the removal of water.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert hepatoprotective effects by reducing oxidative stress and inflammation in liver cells. This is achieved through the modulation of key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid, 4-Hydroxy-, Phenylmethyl Ester (CAS 94-18-8)

- Structure : Lacks the 2-methoxy and 6-pentyl substituents present in the target compound.

- Properties :

- Applications: Commonly used as a preservative or flavoring agent due to its phenolic hydroxyl group.

Benzoic Acid, 2-Hydroxy-, Phenylmethyl Ester (Benzyl Salicylate, CAS 118-58-1)

- Structure : Features a hydroxyl group at the ortho position (C2) instead of the para position (C4) and lacks methoxy/pentyl groups.

- Chromatographic Behavior :

- Applications : Widely used in perfumery for its fixative properties and mild floral odor .

Benzyl Benzoate (CAS 120-51-4)

- Structure: No hydroxyl or methoxy substituents; simplest aromatic ester in this class.

- Physical Properties :

- Regulatory and Safety Profile: Listed in TSCA, EC, and Australian inventories; recognized as safe for topical use in pharmaceuticals .

Functional Group Impact on Properties

Hydroxyl and Methoxy Groups

- The 4-hydroxy and 2-methoxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to benzyl benzoate. This would reduce volatility (higher boiling point) and increase solubility in polar solvents.

- Example: Benzyl salicylate (with one hydroxyl group) has a retention index of 1837.2, significantly higher than benzyl benzoate (1733.5) .

Pentyl Chain at C6

- This is critical in drug design or agrochemical applications.

- Analogous compounds, such as dodecanoic acid esters, show increased hydrophobicity with longer alkyl chains (e.g., dodecanoic acid methyl ester has a retention index of 1551) .

Biological Activity

Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester (CAS No. 53530-23-7) is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H24O4 |

| Molecular Weight | 328.402 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The compound is a derivative of p-hydroxybenzoic acid, which is known for various biological activities including antimicrobial and antioxidant properties .

Antimicrobial Properties

Research has demonstrated that derivatives of p-hydroxybenzoic acid exhibit significant antimicrobial activity. A study highlighted the effectiveness of these compounds against various bacterial strains. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis .

Antioxidant Activity

Benzoic acid derivatives are also noted for their antioxidant properties. Antioxidants prevent oxidative stress by neutralizing free radicals, which can lead to cellular damage and contribute to diseases such as cancer and cardiovascular disorders. The specific ester form has shown promise in enhancing the antioxidant capacity compared to its parent acid .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method.

- Results : The compound exhibited a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli.

- : Suggests potential for use in preservative applications .

- Antioxidant Activity Assessment :

The biological activities of benzoic acid derivatives can be attributed to their ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : Disruption of membrane integrity through interaction with phospholipids, leading to leakage of cellular contents.

- Antioxidant Mechanism : Scavenging of free radicals through hydrogen donation, thus preventing oxidative damage.

Safety and Toxicology

Safety assessments indicate that benzoic acid derivatives generally exhibit low toxicity in sub-chronic studies. The No Observed Adverse Effect Level (NOAEL) for related compounds has been reported at 1,250 mg/kg body weight per day in rodent studies .

Q & A

Basic: What are the recommended analytical techniques for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR):

- Gas Chromatography-Mass Spectrometry (GC-MS):

Basic: How can researchers optimize the synthesis of this ester?

Methodological Answer:

- Esterification Protocol:

- Purification:

Advanced: How to address discrepancies in spectral data during structural elucidation?

Methodological Answer:

- 2D-NMR Techniques:

- Comparative Analysis:

Advanced: What experimental strategies assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Kinetic Modeling:

- Use Arrhenius equations to predict shelf-life under storage conditions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Waste Disposal:

- Neutralize acidic byproducts before disposal and adhere to RCRA regulations for organic esters .

Advanced: How to evaluate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking:

- In Vitro Assays:

Advanced: How to resolve challenges in chromatographic separation from complex mixtures?

Methodological Answer:

- GC Optimization:

- HPLC Method Development:

Basic: What regulatory considerations apply to its use in research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.